Poly(titanium butoxide)

Übersicht

Beschreibung

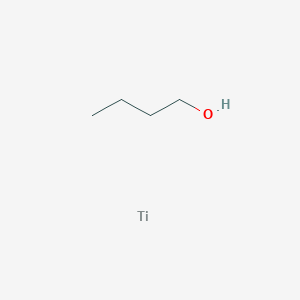

Poly(titanium butoxide), also known as titanium butoxide, is a metal alkoxide with the chemical formula Ti(OBu)₄, where Bu represents the butyl group (–CH₂CH₂CH₂CH₃). It is a colorless to light-yellow liquid with a weak alcohol-like odor. This compound is widely used as a precursor for the synthesis of titanium dioxide (TiO₂) and other titanium-based materials .

Vorbereitungsmethoden

Poly(titanium butoxide) is typically synthesized by reacting titanium tetrachloride (TiCl₄) with butanol (BuOH) in the presence of a base. The reaction proceeds as follows :

TiCl4+4HOBu→Ti(OBu)4+4HCl

This reaction requires careful control of reaction conditions to ensure complete conversion and to avoid side reactions. Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and high purity of the final product .

Analyse Chemischer Reaktionen

Poly(titanium butoxide) undergoes several types of chemical reactions, including hydrolysis, alcoholysis, and condensation reactions. Some common reactions are:

-

Hydrolysis: : Poly(titanium butoxide) reacts readily with water to form titanium dioxide and butanol .

Ti(OBu)4+2H2O→TiO2+4HOBu

-

Alcoholysis: : It can exchange alkoxide groups with other alcohols .

Ti(OBu)4+HOR→Ti(OBu)3(OR)+HOBu

-

Condensation: : Poly(titanium butoxide) can undergo condensation reactions to form oxo-alkoxo intermediates .

These reactions are typically carried out under controlled conditions to obtain the desired products with high yield and purity.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Poly(titanium butoxide) has a broad spectrum of applications in scientific research, as detailed below:

Catalysis

Poly(titanium butoxide) serves as a precursor for synthesizing titanium dioxide catalysts used in various catalytic processes:

- Photocatalysis : TiO₂ derived from poly(titanium butoxide) exhibits photocatalytic properties useful in environmental remediation, such as degrading pollutants under UV light.

- Olefin Polymerization : It acts as a catalyst in polymerization reactions, enhancing the production efficiency of polyethylene and other polymers .

Nanomaterials

The compound is instrumental in producing nanostructured forms of titanium dioxide:

- Nanoparticles : These are used in applications such as drug delivery systems, where their biocompatibility is critical.

- Nanotubes and Nanowires : These structures have unique electronic properties useful in sensors and energy storage devices .

Coatings

Poly(titanium butoxide) is utilized to create advanced coatings:

- Self-Cleaning Surfaces : TiO₂ coatings exhibit photocatalytic activity that can break down organic materials on surfaces when exposed to light.

- Anti-Corrosion Coatings : These coatings protect metal surfaces from environmental degradation .

Biomedical Applications

In medicine, poly(titanium butoxide) is used to develop biocompatible materials:

- Tissue Engineering : It supports the growth of cells and tissues due to its favorable interactions with biological systems.

- Drug Delivery : The compound's ability to form nanoparticles enhances the targeted delivery of therapeutic agents .

Case Study 1: Photocatalytic Degradation

A study demonstrated the effectiveness of TiO₂ synthesized from poly(titanium butoxide) in degrading organic pollutants under UV light. The results indicated a significant reduction in pollutant concentration over time, showcasing its potential for environmental applications.

Case Study 2: Biomedical Nanoparticles

Research on titanium dioxide nanoparticles derived from poly(titanium butoxide) highlighted their ability to enhance cellular uptake of drugs. The study found that these nanoparticles effectively delivered anticancer drugs to targeted cells, improving therapeutic outcomes.

Wirkmechanismus

The mechanism of action of titanium tetrabutoxide involves its hydrolysis and condensation reactions. Upon hydrolysis, titanium tetrabutoxide forms titanium dioxide, which can further undergo condensation to form various oxo-alkoxo intermediates . These intermediates play a crucial role in the formation of titanium-based materials with specific properties.

Vergleich Mit ähnlichen Verbindungen

Poly(titanium butoxide) can be compared with other titanium alkoxides such as titanium isopropoxide and titanium ethoxide. While all these compounds serve as precursors for titanium dioxide synthesis, titanium tetrabutoxide is unique due to its higher reactivity and ability to form stable oxo-alkoxo intermediates . Similar compounds include:

- Titanium isopropoxide (Ti(OiPr)₄)

- Titanium ethoxide (Ti(OEt)₄)

- Tetra-tert-butyl orthotitanate (Ti(OtBu)₄)

These compounds differ in their alkoxide groups, which influence their reactivity and applications.

Biologische Aktivität

Poly(titanium butoxide) (PTB) is a polymeric compound derived from titanium butoxide, which has garnered significant attention in various fields, particularly in biomedical applications due to its unique properties and biological activities. This article reviews the biological activity of PTB, focusing on its biochemical pathways, cellular effects, pharmacokinetics, and potential applications in medicine.

Overview of Poly(titanium butoxide)

Chemical Structure and Properties:

- Formula:

- Molecular Weight: Varies depending on polymerization degree.

- Solubility: Soluble in organic solvents and reacts with water, leading to hydrolysis and the formation of titanium dioxide (TiO₂).

PTB is synthesized through sol-gel processes, where titanium butoxide undergoes hydrolysis and polycondensation reactions. This results in a three-dimensional network that can be finely tuned for specific applications, including catalysis and biomedical uses .

Biochemical Pathways

Sol-Gel Process:

The sol-gel process is crucial for the formation of PTB. During this process:

- Titanium butoxide hydrolyzes to form titanium hydroxides.

- These hydroxides further condense to create a gel-like structure that eventually transforms into TiO₂ nanoparticles.

This transition allows for precise control over the material’s porosity and surface area, which are essential for its functionality in various applications.

Pharmacokinetics

Absorption and Distribution:

PTB's bioavailability is influenced by its solubility in organic solvents and reactivity with water. Upon administration, it undergoes hydrolysis, which can affect its distribution within biological systems. The compound is known to interact with cellular membranes, facilitating its uptake into cells.

Metabolic Pathways:

The primary metabolic pathway involves the hydrolysis of PTB to form TiO₂ and butanol. The resulting TiO₂ exhibits unique photocatalytic properties that can influence cellular processes such as oxidative stress and inflammation .

Cellular Effects

Cytotoxicity Studies:

Research indicates that TiO₂ nanoparticles derived from PTB can induce cytotoxic effects on various cell types. A study involving NR8383 alveolar macrophages revealed significant cytotoxicity at high particle concentrations (≥100 µg/mL). Prolonged exposure increased cell death rates, highlighting the importance of dosage in determining biological outcomes .

Inflammatory Response:

PTB has been shown to modulate inflammatory responses in cells. In particular, TiO₂ nanoparticles can activate signaling pathways associated with oxidative stress, leading to changes in gene expression related to inflammation .

Case Studies

-

Anticancer Applications:

- In vitro studies demonstrated that silver-modified TiO₂ nanoparticles exhibit significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The nanoparticles induced apoptosis in highly malignant cells while sparing less invasive ones .

- The combination of PTB-derived TiO₂ with other agents has been explored for enhancing therapeutic efficacy against cancer cells.

- Toxicological Assessments:

Data Tables

| Property | Value/Description |

|---|---|

| Molecular Weight | Varies based on polymerization |

| Solubility | Soluble in organic solvents; reacts with water |

| Cytotoxic Concentration | Significant effects observed at ≥100 µg/mL |

| Metabolic Byproducts | Titanium dioxide (TiO₂) and butanol |

| Biological Activity | Effect |

|---|---|

| Cytotoxicity | Induces cell death at high concentrations |

| Inflammation | Modulates oxidative stress pathways |

| Anticancer Potential | Effective against specific cancer cell lines |

Eigenschaften

CAS-Nummer |

5593-70-4 |

|---|---|

Molekularformel |

C16H40O4Ti |

Molekulargewicht |

344.35 g/mol |

IUPAC-Name |

butan-1-ol;titanium |

InChI |

InChI=1S/4C4H10O.Ti/c4*1-2-3-4-5;/h4*5H,2-4H2,1H3; |

InChI-Schlüssel |

FPCJKVGGYOAWIZ-UHFFFAOYSA-N |

SMILES |

CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4] |

Kanonische SMILES |

CCCCO.CCCCO.CCCCO.CCCCO.[Ti] |

Siedepunkt |

593 °F at 760 mmHg (USCG, 1999) 312 °C |

Color/Form |

COLORLESS TO LIGHT-YELLOW LIQUID Pale yellow, viscous liquid |

Dichte |

0.998 at 77 °F (USCG, 1999) - Less dense than water; will float 0.998 @ 25 °C (liquid) |

Flammpunkt |

170 °F (USCG, 1999) 170 °F (CLOSED CUP) |

melting_point |

-67 °F (USCG, 1999) -55 °C |

Key on ui other cas no. |

5593-70-4 9022-96-2 |

Physikalische Beschreibung |

Tetrabutyl titanate appears as a water-white to pale-yellow liquid with an alcohol-like odor. About the same density as water. Flash point 170 °F. Contact may irritate or cause burns. Colorless to pale yellow liquid with a mild odor of alcohol; [HSDB] Clear liquid with an odor of alcohol; [MSDSonline] |

Piktogramme |

Flammable; Corrosive; Irritant |

Verwandte CAS-Nummern |

9022-96-2 (homopolymer) |

Löslichkeit |

Sol in most organic solvents except ketones Sol in aliphatic aromatic, chlorinated, and oxygenated solvents |

Synonyme |

1-Butanol Titanium Salt (4:1); AKT 850; B 1; Butyl Orthotitanate; Butyl Titanate(IV) ((BuO)4Ti); Orgatix T 25; Orgatix TA 25; TA 25; TBT; TBT 100; TBT-B 1; Tetra-n-butoxytitanium; Tetra-n-butyl orthotitanate; Tetra-n-butyl titanate; Tetrabutoxytitani |

Dampfdichte |

11.7 (Air= 1) |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of titanium tetrabutoxide?

A1: The molecular formula of titanium tetrabutoxide is Ti(OC4H9)4, and its molecular weight is 340.32 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize titanium tetrabutoxide?

A2: Researchers frequently employ Fourier transform infrared (FT-IR) spectroscopy [] and nuclear magnetic resonance (NMR) spectroscopy [] to characterize titanium tetrabutoxide. FT-IR helps analyze the Ti-O-C bonds and identify Ti-OH groups [], while NMR provides insights into the compound's structure and interactions [].

Q3: How does the choice of solvent influence the properties of titanium tetrabutoxide-derived materials?

A4: The solvent plays a crucial role in controlling the hydrolysis and condensation of titanium tetrabutoxide, ultimately affecting the properties of the final material. For instance, using dimethylformamide (DMF) or dimethylsulfoxide (DMSO) as solvents can lead to the formation of crystalline anatase TiO2 powders [], while using water might result in amorphous products [].

Q4: How is titanium tetrabutoxide utilized in the fabrication of thin films?

A5: Titanium tetrabutoxide serves as a precursor for creating titanium dioxide thin films through techniques like sol-gel dip-coating [, , , , ]. Researchers can control film properties such as thickness, morphology, and crystallinity by adjusting processing parameters like precursor concentration, dipping speed, and heat treatment [, ].

Q5: Can titanium tetrabutoxide be incorporated into polymer matrices? What are the potential benefits?

A6: Yes, titanium tetrabutoxide can be incorporated into polymer matrices, such as acrylic resins [] and polyimides [], to create hybrid materials with enhanced properties. This incorporation can improve the UV shielding properties [], mechanical strength [], and water absorption characteristics [] of the polymer matrix.

Q6: Does titanium tetrabutoxide exhibit catalytic activity?

A7: Yes, titanium tetrabutoxide demonstrates catalytic properties in various chemical reactions. Notably, it can catalyze the hydroalumination of unsaturated compounds like 1,5-hexadiene [].

Q7: How does the presence of electron donors affect the catalytic activity of titanium tetrabutoxide in hydroalumination reactions?

A8: The addition of electron donors like ethers or tertiary amines to the reaction mixture can significantly influence the catalytic activity of titanium tetrabutoxide in hydroalumination reactions []. While some donors might decrease the reaction rate, others, like tetrahydrothiophene, can enhance the catalyst's activity []. This highlights the importance of carefully selecting reaction conditions when utilizing titanium tetrabutoxide as a catalyst.

Q8: What are some other catalytic applications of titanium tetrabutoxide?

A9: Beyond hydroalumination, titanium tetrabutoxide finds use as a catalyst in synthesizing poly(ethylene terephthalate) (PET) []. It can replace antimony-based catalysts, potentially offering a less toxic alternative for PET production []. Researchers have also explored its catalytic activity in synthesizing 2-arylbenzothiazoles [] under mild conditions.

Q9: How is titanium tetrabutoxide utilized in synthesizing titanium dioxide nanoparticles?

A10: Titanium tetrabutoxide serves as a common precursor for preparing titanium dioxide (TiO2) nanoparticles through various methods, including sol-gel processes [, , , , ], hydrothermal synthesis [], and aerosol pyrolysis []. Researchers can control the size, morphology, and crystallinity of the resulting TiO2 nanoparticles by adjusting synthesis parameters like temperature, pH, and the presence of surfactants or templates [, , , , ].

Q10: Can plant extracts be used in conjunction with titanium tetrabutoxide for nanoparticle synthesis?

A11: Yes, researchers have explored using plant extracts alongside titanium tetrabutoxide for environmentally friendly, biogenic synthesis of TiO2 nanoparticles []. This approach highlights the potential of utilizing natural resources in materials science.

Q11: What are the photocatalytic properties of titanium dioxide derived from titanium tetrabutoxide?

A12: Titanium dioxide, synthesized from titanium tetrabutoxide, exhibits notable photocatalytic activity [, , , , ]. Researchers have extensively studied its ability to degrade organic pollutants, such as phenol [] and dyes [, , ], under UV or visible light irradiation.

Q12: How does doping with other elements impact the photocatalytic activity of titanium dioxide?

A13: Doping titanium dioxide with elements like sulfur [] or nitrogen [, ] can modify its electronic structure and enhance its photocatalytic activity, particularly in the visible light region. This modification expands the potential applications of titanium dioxide in areas like environmental remediation and solar energy conversion.

Q13: What is the role of titanium tetrabutoxide in creating core-shell photocatalysts?

A14: Titanium tetrabutoxide plays a crucial role in fabricating silica-titania core-shell photocatalysts []. By carefully controlling the hydrolysis and condensation of titanium tetrabutoxide on silica cores, researchers can create uniform titania shells that exhibit enhanced photocatalytic activity and thermal stability compared to bare titania [].

Q14: What are the safety considerations when working with titanium tetrabutoxide?

A14: Titanium tetrabutoxide is flammable and moisture-sensitive, demanding careful handling and storage. It's essential to consult the Safety Data Sheet (SDS) and follow recommended safety protocols.

Q15: What are the environmental concerns related to titanium tetrabutoxide?

A15: While titanium dioxide itself is generally considered environmentally benign, the production and disposal of titanium tetrabutoxide and its byproducts require careful consideration.

Q16: Are there alternative titanium precursors for similar applications?

A17: Yes, alternative titanium precursors like titanium isopropoxide [] and titanium tetrachloride [] are also employed in various applications, including the synthesis of TiO2. The choice of precursor can influence the properties of the final material, highlighting the importance of selecting the most suitable precursor based on the specific application.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.